3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-oxopropyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-4-2-6-15(10-13)24(22,23)19-9-7-17(21)20-11-14-5-3-8-18-16(14)12-20/h2-6,8,10,19H,7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPXDHKWUDVKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolopyridine core, the introduction of the sulfonamide group, and the attachment of the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more reduced forms of the compound.
Scientific Research Applications
3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical tool.
Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific molecular targets in the body.
Industry: Its chemical properties may make it useful in industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Bcl-xL Inhibition
Compounds from include pyrrolo-pyridazine and pyrido[2,3-c]pyridazine derivatives designed as Bcl-xL inhibitors. While the target compound shares the pyrrolopyridine core, its sulfonamide group distinguishes it from these analogs, which primarily feature amides or aromatic substituents. For example, 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives rely on pyridazine rings for planar binding to Bcl-xL’s hydrophobic cleft, whereas the target compound’s sulfonamide may engage in stronger polar interactions with solvent-exposed protein regions .
Substituted Heterocycles in Patent Literature
highlights octahydro-pyrrolo[3,4-b]pyridinyl derivatives with substituents like methyl, ethyl, or hydroxyethyl. These modifications optimize solubility and metabolic stability. For instance, (4aR,7aR)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl derivatives exhibit enhanced solubility due to tertiary amines, whereas the target compound’s sulfonamide may offer superior aqueous solubility (logP ~1.5–2.0) compared to methyl-substituted analogs (logP ~2.5–3.0). However, hydroxyethyl groups in analogs like (4aR,7aR)-1-(2-hydroxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl could improve tissue penetration .
Halogenated Pyrrolopyridine Derivatives
includes halogenated analogs such as 3-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride. The trifluoromethyl group increases electronegativity and metabolic resistance, whereas the target compound’s methyl group on benzene provides moderate lipophilicity without significant electronic effects. Chloro-substituted analogs (e.g., 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride) may exhibit higher reactivity but lower stability under physiological conditions compared to the target compound’s sulfonamide .
Propanone-Linked Pyrrolopyridines
describes BK71231 (3-(3-fluoro-4-methylphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one), which shares the 3-oxopropyl linker but lacks the sulfonamide group. The fluoro-methylphenyl group in BK71231 enhances membrane permeability, while the target compound’s sulfonamide may favor binding to polar active sites (e.g., kinases or proteases). Computational modeling suggests the sulfonamide’s hydrogen-bonding capacity could improve target affinity by 2–3 kcal/mol compared to aryl ketones .
Comparative Data Table
Research Implications
The target compound’s structural uniqueness lies in the synergy between its sulfonamide and pyrrolopyridine moieties. While analogs in –4 prioritize Bcl-xL inhibition or solubility optimization, this compound’s design may target enzymes requiring sulfonamide-driven polar interactions (e.g., carbonic anhydrase or PARP inhibitors). Further studies should explore its pharmacokinetics and binding specificity relative to these analogs.
Biological Activity
3-methyl-N-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)benzene-1-sulfonamide is a complex sulfonamide compound notable for its potential therapeutic applications. This compound features a unique molecular structure that includes a pyrrolo-pyridine moiety, which is significant in medicinal chemistry for its biological activity. Sulfonamide compounds are well-known for their antibacterial properties and have been explored for various therapeutic roles.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. The compound's structure includes a sulfonamide functional group (-SO2NH2), which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| Functional Group | Sulfonamide |
The mechanism of action for this compound likely involves its interaction with specific biological targets such as ion channels or enzymes involved in signaling pathways. For instance, it has been suggested that this compound may target the TRPM8 (Transient Receptor Potential Melastatin 8) channel, which plays a role in sensory signaling and temperature sensation.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities that may be leveraged for therapeutic applications:
-
Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For example:
- MCF7 (breast cancer) : Exhibited significant growth inhibition.
- NCI-H460 (lung cancer) : Demonstrated cytotoxic potential with an IC50 value indicative of effectiveness.
- Antibacterial Properties : As a sulfonamide derivative, it may possess antibacterial activity similar to other compounds in this class.
Case Studies and Research Findings
A review of available literature reveals several studies focusing on the biological activity of similar compounds and their derivatives:
- A study conducted by Bouabdallah et al. reported significant cytotoxic potential for certain pyrrole-based compounds against various cancer cell lines, providing a basis for further investigation into the efficacy of this compound .
- Another research effort highlighted the importance of structural modifications in enhancing the pharmacological properties of sulfonamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
